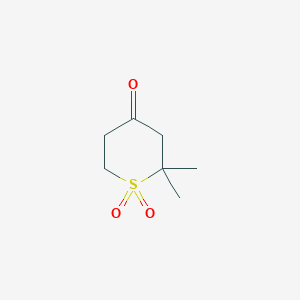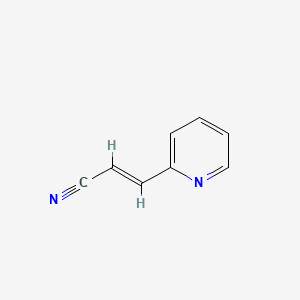![molecular formula C18H7Cl3F3N3O B2939201 3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile CAS No. 339011-79-9](/img/structure/B2939201.png)
3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile typically involves multiple steps, including halogenation, nitration, and coupling reactions. . The final step involves the coupling of the dichlorophenoxy group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and higher yields . The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3’-chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide
- 4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-(3,4-dichlorophenoxy)-6-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7Cl3F3N3O/c19-12-1-2-15(13(20)5-12)28-17-9(6-25)3-10(7-27-17)16-14(21)4-11(8-26-16)18(22,23)24/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWLBPLWZVJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2939118.png)
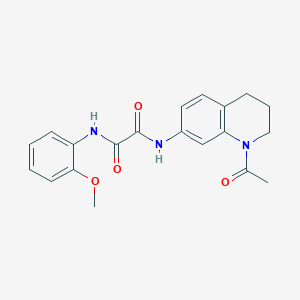
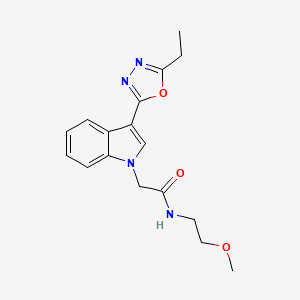
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)
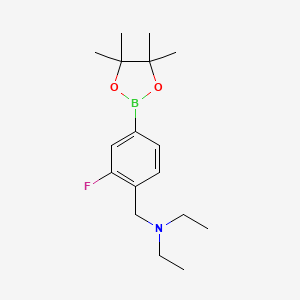
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2939126.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)
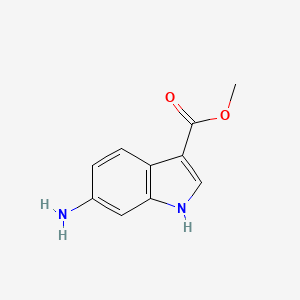
![3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B2939137.png)
